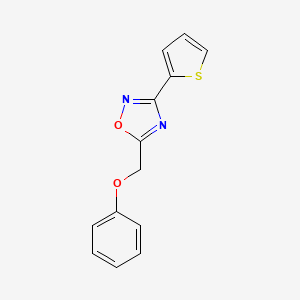

![molecular formula C14H12N2O6S B5556672 3-[(4-硝基苯基)磺酰基]氨基苯甲酸甲酯](/img/structure/B5556672.png)

3-[(4-硝基苯基)磺酰基]氨基苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multiple steps, including the preparation of optically active syn-α-amidoalkylphenyl sulfones from chiral aldehydes in anhydrous conditions using benzenesulfinic acid. These sulfones, under basic conditions, give rise to N-acylimines that react with sodium methanenitronate to afford corresponding nitro adducts with high anti-diastereoselectivity. This synthesis route highlights the complex interplay of reactions needed to construct such sulfonamide frameworks with specific optical activity (Foresti, E., Palmieri, G., Petrini, M., & Profeta, R., 2003).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, including those similar to methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate, has been extensively analyzed through various spectroscopic techniques. For instance, 4-methyl-N-(3-nitrophenyl)benzene sulfonamide was synthesized and characterized, revealing insights into its molecular geometry and electronic structure through Density Functional Theory (DFT) calculations and spectroscopic studies (Sarojini, K., Krishnan, H., Kanakam, C. C., & Muthu, S., 2013).

Chemical Reactions and Properties

Chemical reactions involving sulfonamide compounds can lead to various derivatives with diverse properties. A notable example is the synthesis of alkyl-3-[(substituted phenylthio)methyl] benzoates and their phenyl sulfonyl derivatives, which were synthesized and identified through UV, IR, and NMR spectroscopy, demonstrating the versatility of sulfonamide compounds in undergoing chemical transformations (El-Bardan, A., Gohar, G., El-Hegazy, F. M., & Hamed, E. A., 1992).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as thermal stability and crystallinity, have been studied to understand their behavior under different conditions. The thermal stability and crystalline structure of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, for instance, were investigated through X-ray diffraction and thermal analysis, offering insights into the stability and structural integrity of similar sulfonamide compounds (Sarojini, K., Krishnan, H., Kanakam, C. C., & Muthu, S., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity and interaction with other molecules, of sulfonamide compounds have been a focus of research to understand their potential applications. Studies on the modification of both the electrophilic center and substituents on the nonleaving group in the pyridinolysis of O-4-nitrophenyl benzoate and thionobenzoates provide valuable data on the chemical behavior and reactivity patterns of these compounds (Um, I., Hwang, S.-J., Baek, M.-H., & Park, E. J., 2006).

科学研究应用

有机合成与化学反应

研究表明,与3-[(4-硝基苯基)磺酰基]氨基苯甲酸甲酯相关的化合物是光学活性α-氨基酸衍生物合成中的关键中间体。这些衍生物对于制备具有生物活性的化合物非常重要。例如,可以利用苯磺酸从手性醛制备的光学活性顺式-α-酰胺烷基苯基砜,并进行反应得到具有高反非对映选择性的硝基加合物。这个过程对于β-羟基-α-氨基酸和α,β-二氨基酸酯的合成非常重要,展示了该化合物在合成复杂有机分子中的作用 (Foresti 等,2003)。

材料科学应用

在材料科学领域,3-[(4-硝基苯基)磺酰基]氨基苯甲酸甲酯的衍生物已被用于开发具有可逆光学存储潜力的新型聚合物。一项研究重点介绍了整合到共聚物中的特定磺酰胺化合物的合成,这些化合物在光诱导下表现出高双折射。这证明了该材料在光学数据存储技术中的实用性,其中光致双折射及其可逆性是关键特性 (Meng 等,1996)。

药物化学

尽管要求排除与药物相关的信息,但值得注意的是,对与3-[(4-硝基苯基)磺酰基]氨基苯甲酸甲酯密切相关的磺酰胺衍生物的研究已在针对特定酶的抑制剂的设计中得到应用。此类研究为通过酶抑制靶向疾病的治疗剂的开发奠定了基础,突显了该化合物在药物化学中的相关性。

化学合成增强

另一个应用是合成具有强吸电子取代基的芳基砜。对相关化合物的电化学还原的研究揭示了偏离经典裂解的反应,导致生成新产物。对砜化合物中吸电子取代基行为的这一见解增强了我们对化学反应性和合成策略的理解 (Pilard 等,2001)。

作用机制

Methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate targets β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation . It selectively inhibits against Wnt signaling-dependent proliferation of cancer cells .

属性

IUPAC Name |

methyl 3-[(4-nitrophenyl)sulfonylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6S/c1-22-14(17)10-3-2-4-11(9-10)15-23(20,21)13-7-5-12(6-8-13)16(18)19/h2-9,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXMDFFAYDVTMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

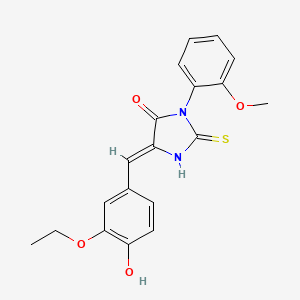

![methyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5556595.png)

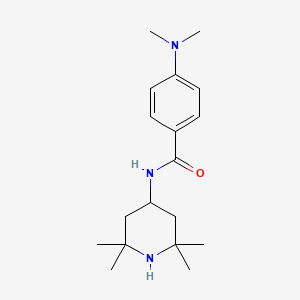

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,5-dimethoxybenzamide](/img/structure/B5556612.png)

![3-methyl-7-(3-phenylpropyl)-8-{[2-(1-piperidinyl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5556628.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5556630.png)

![2-butyl-5-{[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B5556641.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5556654.png)

![5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5556662.png)

![5-ethyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,3-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5556668.png)

![2-{4-[2-(4-fluorophenoxy)ethyl]phenyl}-2-methylpropanamide](/img/structure/B5556683.png)